molecular formula C10H14O2 B143397 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- CAS No. 36616-60-1

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-

Cat. No. B143397
CAS RN: 36616-60-1
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-SFGNSQDASA-N
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Description

The compound "7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-" is a structurally complex molecule that is part of a broader class of oxabicyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for terpenoids, which are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units .

Synthesis Analysis

The synthesis of related 7-oxabicycloheptane derivatives has been explored in various studies. For instance, the preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one has been achieved through a multi-step process involving reduction, esterification with optically pure mandelic acid, and subsequent separation and oxidation steps, yielding both enantiomers with an overall yield of 70% . This method demonstrates the potential for synthesizing complex bicyclic structures with high enantiomeric purity, which is crucial for the development of chiral pharmaceuticals.

Molecular Structure Analysis

The molecular structure of oxabicyclic compounds has been extensively studied, with techniques such as X-ray crystallography confirming the stereochemistry of related molecules . The presence of an oxygen atom within the bicyclic framework introduces unique electronic interactions, such as n-π interactions, which can influence the chemical behavior of these compounds .

Chemical Reactions Analysis

Oxabicycloheptane derivatives exhibit a range of reactivities depending on their functional groups and the conditions applied. For example, 7-oxabicyclo[2.2.1]heptadiene derivatives can undergo transformations into phenols, fulvenes, or products from retro-Diels–Alder-like reactions when treated with Brønsted acids . This versatility in chemical reactions makes them valuable intermediates in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxabicyclic compounds are influenced by their molecular structure. The presence of an epoxide moiety, for instance, has been shown to contribute to significant cytotoxic activity in certain derivatives, which is an important consideration for the development of anticancer agents . Additionally, spectroscopic studies, such as carbon-13 NMR and IR spectroscopy, have been utilized to investigate the intramolecular interactions and hydrogen bonding within these molecules, providing insights into their chemical properties .

Scientific Research Applications

Anticancer Activity

Norcantharidin, a derivative closely related to the compound , has shown potential anticancer activities. Structural modifications of such compounds have led to the development of analogues with enhanced anticancer properties. This advancement opens avenues for creating more effective cancer treatment options, leveraging the structural basis of Norcantharidin and its analogues for therapeutic applications (Deng & Tang, 2011).

Catalytic Oxidation in Chemical Industry

The compound and its derivatives play a critical role in the selective catalytic oxidation of cyclohexene, leading to various industrially significant products. The ability to control the oxidation process allows for the efficient production of key intermediates used in the chemical industry, highlighting the compound's utility in synthetic chemistry and industrial applications (Cao et al., 2018).

Anti-tuberculosis Phytochemicals

Research has identified the compound as part of a broader class of phytochemicals with potential anti-tuberculosis properties. These findings support the exploration of such compounds in the development of new anti-TB drugs, contributing to the global effort against multidrug-resistant tuberculosis strains (Swain, Hussain, & Pati, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the compound and related structures have been examined for their presence and impact. Techniques have been developed to analyze their concentrations in various matrices, including water and biological tissues, reflecting the importance of understanding their environmental fate and potential health implications (Bouteiller et al., 2022).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including structures related to the target compound, are central to drug development due to their extensive pharmacological activities. The synthesis and investigation of novel derivatives have gained importance, with such compounds exhibiting a range of biological activities crucial for new therapeutic developments (Bala, Kamboj, & Kumar, 2010).

Safety And Hazards

The compound is classified as a combustible liquid . The flash point is 96.00 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-SFGNSQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884673
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-

CAS RN

36616-60-1
Record name (R,R,R)-Carvone epoxide
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Record name (+)-Carvone epoxide
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one
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Record name CARVONE-5,6-OXIDE, TRANS-(+)-
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Synthesis routes and methods

Procedure details

Synthesis of epoxide 10 from S-(+)-carvone as illustrated in FIG. 3. A solution of 4 N NaOH (48 mL, 192.0 mmol, 0.3 equivalents) was slowly added to a solution of S-(+)-carvone (100.0 g, 665 mmol, 1.0 equivalent) in MeOH (1000 mL) at 0° C., followed by the dropwise addition of 35% hydrogen peroxide solution (70.0 mL, 792.6 mmol, 1.2 equivalents) over 3 hours. After the reaction was complete as established by TLC analysis, it was quenched by the slow addition of saturated Na2SO3 solution (200 mL) and extracted with CH2Cl2 (3×300 mL). The organic extracts were dried over Na2SO4 and concentrated to afford the carvone epoxide product which was used without further purification. A solution of this epoxide (101.8 g, 612.4 mmol, 1.0 equivalent) and PtO2 (0.72 g, 3.18 mmol, 0.095 equivalents) in EtOH (500 mL) was stirred under a hydrogen atmosphere (1 atm) at 25° C. for 12 hours. The reaction mixture was then filtered through a celite pad eluting with Et2O and concentrated. The crude product was purified by flash chromatography (silica gel, 5% EtOAc in hexane) to afford epoxide 10 (97.8 g, 87%, two steps) as a colorless oil. Rf=0.40 (silica gel, EtOAc-hexane, 1:10); FT-IR (neat) nmax 2959, 2873, 1708, 1466, 1438, 1369, 1111, 884, 814 cm-1.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

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